2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine is a chemical compound characterized by a pyridine ring that is substituted with an oxetane group and a trifluoromethyl group. This unique structure imparts distinctive chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is identified by the CAS number 2201693-95-8 and has garnered interest for its potential biological activities, particularly in drug development and as a building block in synthetic chemistry.
This compound can be classified as an aromatic heterocyclic compound due to the presence of the pyridine ring, which is a six-membered ring containing one nitrogen atom. The trifluoromethyl group enhances its lipophilicity, while the oxetane moiety contributes to its reactivity and potential bioactivity . It is primarily sourced through synthetic routes involving the reaction of specific precursors under controlled conditions.
The synthesis of 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine typically involves:
This method allows for the efficient formation of the target compound with good yields.
The molecular structure of 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine includes:
The structural formula can be represented as follows:
Key data points include:
2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine can undergo several types of chemical reactions:
The mechanism of action for 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine involves its interactions at a molecular level, particularly through its functional groups. The trifluoromethyl group enhances electron-withdrawing effects, which can increase electrophilicity at adjacent sites on the pyridine ring, making it more reactive towards nucleophiles.
In biological contexts, studies suggest that compounds with similar structures may exhibit antimicrobial activity, potentially through interference with cellular processes or enzyme functions .
The physical properties of 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine include:
Chemical properties include:
2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine has several applications in scientific research:
The construction of the oxetane ring within 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine relies primarily on two advanced methodologies: biocatalytic dehalogenation and radical-mediated cyclization. The biocatalytic approach leverages engineered halohydrin dehalogenase (HHDH) enzymes, particularly the HheD8 variant from Thauera aminoaromatica S2. Through directed evolution, researchers optimized this enzyme for the enantioselective dehalogenation of γ-haloalcohol precursors like 3-chloro-1-(6-(trifluoromethyl)pyridin-2-yl)oxy)propan-1-ol. This process generates the strained oxetane ring with exceptional enantiocontrol (>99% ee) at preparative scales (up to 49% yield) [3]. Key mutations at residues F19, A69, and Y168 enhance substrate binding and transition-state stabilization, enabling the thermodynamically challenging 4-exo-tet cyclization that competes effectively against Grob fragmentation pathways [3] [6].
Complementary to biocatalysis, the MHAT/RPC (Metal Hydride Atom Transfer/Radical Polar Crossover) method enables efficient oxetane formation under mild conditions. This cobalt-catalyzed cycloisomerization converts homoallylic alcohol precursors through a sequence involving hydride transfer, radical generation, and intramolecular nucleophilic displacement. This approach demonstrates remarkable functional group tolerance and achieves yields exceeding 85% for spiro-oxetane systems structurally analogous to the target compound [6]. The radical pathway circumvents the ionic elimination challenges associated with traditional Williamson etherifications in oxetane synthesis.
Table 1: Comparison of Oxetane Ring Formation Strategies for 2-(Oxetan-3-yloxy)-6-(trifluoromethyl)pyridine Precursors
Synthetic Strategy | Key Reagent/Catalyst | Yield Range | Enantioselectivity (ee) | Key Advantage |
---|---|---|---|---|
Biocatalytic Dehalogenation | Engineered HheD8 HHDH | Up to 49% | >99% | Exceptional stereocontrol, green chemistry |
MHAT/RPC Cycloisomerization | Co Catalyst / (EtO)2MeSiH | >85% | N/A (achiral) | Mild conditions, broad functional tolerance |
Williamson Etherification | Base (e.g., KOH, NaH) | 30-65% | N/A | Simplicity, readily available reagents |
Epoxide Rearrangement | Lewis Acid (e.g., BF3·OEt2) | 40-70% | Moderate | Applicable to epoxide precursors |
The installation of the trifluoromethyl (CF₃) group at the pyridine C6 position employs vapor-phase chlorination/fluorination and transition metal-mediated coupling as industrially viable strategies. The vapor-phase method utilizes 3-picoline as the starting material, subjected to sequential or simultaneous chlorination and fluorination at elevated temperatures (>300°C) over iron fluoride catalysts in a fluidized-bed reactor system. This process yields 6-(trifluoromethyl)pyridin-2-ol with high regioselectivity and serves as a precursor for subsequent functionalization [8] [9]. Key advantages include scalability and the ability to recycle byproducts like 3-(trifluoromethyl)pyridine (3-TF) via catalytic hydrogenolysis, enhancing atom economy.
For late-stage introduction, copper-mediated cross-coupling of 2-bromo-6-hydroxypyridine with trifluoromethyl copper (CuCF₃) complexes demonstrates high regioretention. This method proceeds under milder conditions (80–100°C) than vapor-phase synthesis and avoids the formation of regioisomeric impurities that complicate purification. Yields typically range from 70-85%, making this approach suitable for smaller-scale syntheses requiring precise functional group compatibility [8] [9].
Table 2: Catalytic Methods for Trifluoromethyl Group Installation on Pyridine Scaffolds
Method | Catalyst/Reagent | Temperature | Yield (%) | Regioselectivity | Scale Suitability |
---|---|---|---|---|---|
Vapor-Phase Fluorination | FeF₃ / Cl₂/HF | >300°C | 60-75 | High (C6) | Industrial (tonne+) |
Copper-Mediated Coupling | (Ph₃P)₃Cu(CF₃) or CuCF₃ | 80-100°C | 70-85 | Excellent | Lab to Pilot |
Halogen Exchange (Liquid) | SbF₃ or HF | 150-200°C | 40-60 | Moderate | Lab Scale |
Electrophilic Trifluoromethylation | Togni's Reagent / Cu Catal. | RT-80°C | 50-70 | Variable | Lab Scale |
Achieving C2-oxetanylation in the presence of the electron-withdrawing C6-CF₃ group demands precise control over pyridine reactivity. The ortho-directing influence of the N-oxide moiety proves highly effective. Treatment of 6-(trifluoromethyl)pyridine 1-oxide with oxetan-3-yl halides (e.g., 3-bromooxetane) in the presence of silver(I) salts activates the C2 position for nucleophilic substitution, yielding 2-(oxetan-3-yloxy)-6-(trifluoromethyl)pyridine 1-oxide. Subsequent deoxygenation using phosphorus trichloride or Pd/C/H₂ provides the target compound with minimal byproduct formation [6]. This strategy capitalizes on the N-oxide’s ability to mitigate the deactivating effect of the CF₃ group at the ortho position.
Alternative approaches include protecting group strategies and directed ortho-metalation. Transient protection of the pyridine nitrogen as a trimethylsilyl derivative facilitates lithiation at C2 using n-BuLi at low temperatures (-78°C). Quenching the resulting aryllithium species with 3-oxetanone, followed by dehydration, installs the oxetane moiety, though this sequence yields mixtures requiring careful chromatography [6] [8].
Table 3: Regioselective C2-Functionalization Strategies for 6-(Trifluoromethyl)pyridine
Strategy | Directing/Activating Group | Reagent for Oxetane Attachment | Key Challenge | Yield Range |
---|---|---|---|---|
N-Oxide Activation | N→O | Oxetan-3-yl bromide / Ag₂CO₃ | Requires deoxygenation step | 60-75% |
Directed Ortho-Metalation | CONEt₂ or TMS | n-BuLi then 3-oxetanone | Competing side reactions, low temp | 40-65% |
Nucleophilic Aromatic Substitution | No activator (activated substrate) | K-oxetanol / Cu catalyst | Requires electron-deficient substrate | 55-70% |
Catalytic C-H Activation | Pyridine N (with Pd/Ligand) | Oxetan-3-yl iodide / Pd(OAc)₂ | Limited by CF₃ group deactivation | 30-50% |
Solvent-free microwave irradiation significantly enhances the efficiency of forming the ether linkage between oxetane and pyridine components. Reactions employing potassium 3-hydroxyoxetane and 2-chloro-6-(trifluoromethyl)pyridine under solvent-free conditions achieve near-complete conversion within 1–5 minutes at 120–150°C using dedicated microwave reactors (e.g., Anton Paar Mono-wave series). This represents a dramatic acceleration compared to conventional heating (typically 12–24 hours at 60–80°C). The absence of solvent minimizes decomposition pathways, leading to cleaner reaction profiles and isolated yields of 75-88% after purification [4] [7]. This technique is particularly advantageous for high-throughput screening of analogs, enabling rapid exploration of structure-activity relationships.
Optimization studies reveal that a 1.5:1 molar ratio of the pyridine electrophile to the oxetan-3-ol nucleophile maximizes conversion while ensuring minimal residual nucleophile. Excess electrophile facilitates easier purification via silica gel chromatography, as unreacted halopyridine exhibits significantly different polarity compared to the product [4].
Table 4: Microwave vs. Conventional Heating for Oxetane-Pyridine Coupling
Reaction Parameter | Microwave Protocol | Conventional Protocol | Advantage of Microwave |
---|---|---|---|
Reaction Time | 1-5 minutes | 12-24 hours | >100-fold acceleration |
Temperature | 120-150°C | 60-80°C | Faster energy transfer |
Molar Ratio (Pyridine:Oxetanol) | 1.5:1 | 1.2:1 | Higher conversion achievable |
Typical Isolated Yield | 75-88% | 65-78% | Reduced decomposition |
Throughput Potential | High (parallel reactors) | Low (sequential processing) | Rapid library synthesis |
The formation of the pivotal C(sp³)–O(sp³) bond connecting the oxetane and pyridine rings has been systematically evaluated using biochemical, organocatalytic, and traditional chemical coupling agents. Engineered HheD8 halohydrin dehalogenase demonstrates unparalleled efficiency for the kinetic resolution of racemic γ-haloalcohol intermediates. The evolved enzyme catalyzes the enantioselective ring closure to form the chiral oxetane directly attached to the pyridine, achieving enantiomeric excesses >99% and conversions of 45–49% (approaching the theoretical 50% maximum for kinetic resolution). This biocatalytic method eliminates the need for pre-formed activated oxetane species [3].
For stoichiometric chemical coupling, the Mitsunobu reaction employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) remains robust. Reacting 3-hydroxyoxetane with 2-hydroxy-6-(trifluoromethyl)pyridine under Mitsunobu conditions (0°C to RT, THF solvent) provides the ether linkage in 70–82% yield. However, this route generates stoichiometric hydrazine and phosphine oxide byproducts, complicating purification and reducing atom economy.
Copper(I)-catalyzed Ullmann-type coupling offers a catalytic alternative using 3-iodooxetane (or bromooxetane) and 2-hydroxy-6-(trifluoromethyl)pyridine. Catalysts such as CuI (10 mol%) with phenanthroline ligands (20 mol%) and Cs₂CO₃ base in toluene or DMSO at 110–130°C deliver yields of 65–75%. While avoiding phosphine oxides, this method requires halogenated oxetane precursors, which are less stable and more challenging to handle than 3-hydroxyoxetane [4].
Table 5: Coupling Agent Efficiency for Oxetane-Pyridine Ether Bond Formation
Coupling Method | Reagents/Conditions | Yield (%) | ee (%) | Byproduct Concerns | Atom Economy |
---|---|---|---|---|---|
Biocatalytic (HheD8) | HheD8 variant, pH 7.5 buffer, 30°C | 45-49* | >99 | Minimal (halide ions) | High |
Mitsunobu Reaction | DIAD, PPh₃, 0°C→RT, THF | 70-82 | N/A | PPh₃O, hydrazine derivative | Low |
Copper Catalysis (Ullmann) | CuI/phenanthroline, Cs₂CO₃, 110-130°C | 65-75 | N/A | Halide salts | Moderate |
Williamson Etherification | NaH, DMF or solvent-free, 60-120°C | 60-75 | N/A | Hydrogen gas, solvent removal | Moderate |
Theoretical max = 50% for kinetic resolution of racemate |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5